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Compound of Interest

Benzyl 2-(aminomethyl)piperidine-
Compound Name:
1-carboxylate

Cat. No.: B1349872

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral bifunctional molecule of
significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a
protected piperidine ring and a primary amine, makes it a valuable building block for the
synthesis of complex molecular architectures. This technical guide provides a comprehensive
overview of its chemical properties, a representative synthesis protocol, and its potential
applications, particularly in the fields of neuroscience and targeted protein degradation. Due to
the limited availability of public experimental data for this specific compound, this guide
consolidates predicted data, information from structurally related compounds, and general
methodologies relevant to this class of molecules.

Chemical and Physical Properties

The fundamental properties of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate are
summarized below. It is important to note that much of the publicly available quantitative data is
computationally predicted rather than experimentally determined.
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Property Value Source
Molecular Formula C14H20N202 [1112]
Molecular Weight 248.32 g/mol [1]

CAS Number 1217642-55-1 [1]

benzyl (2R)-2-
IUPAC Name (aminomethyl)piperidine-1- [1]

carboxylate

Predicted: Colorless to yellow
Appearance _ . General
oil or solid

Melting Point Not available

385.7 °C at 760 mmHg

Boiling Point ) [3]
(Predicted)

Density 1.125 g/cm3 (Predicted) [3]

LogP 1.87 (Predicted) [1]
Typically >95% (Commercial

Purity P ) Y ( [1]
suppliers)

Storage Temperature 2-8°C, protect from light [3]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate
are not readily available in the public domain, the expected spectroscopic signatures can be
predicted based on its structure. Researchers should obtain and interpret their own analytical
data for confirmation.
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Spectroscopy

Predicted Peaks/Signals

1H NMR

Signals corresponding to the benzyl protons
(aromatic region, ~7.3 ppm), the benzylic CHz
protons (~5.1 ppm), the piperidine ring protons
(aliphatic region, ~1.2-4.0 ppm), the
aminomethyl CHz protons (~2.5-3.0 ppm), and
the amine NH:z protons (broad singlet). The
chemical shifts of the piperidine protons would

be complex due to the carbamate rotamers.

13C NMR

Resonances for the aromatic carbons of the
benzyl group (~127-137 ppm), the carbonyl
carbon of the carbamate (~155 ppm), the
benzylic CHz carbon (~67 ppm), and the
aliphatic carbons of the piperidine ring and the

aminomethyl group (~20-60 ppm).

IR (Infrared)

Characteristic absorption bands for N-H
stretching of the primary amine (~3300-3400
cm™1), C-H stretching of aromatic and aliphatic
groups (~2850-3100 cm™1), C=0 stretching of
the carbamate (~1690 cm~1), and C-N
stretching (~1240 cm™1).

MS (Mass Spec)

The expected molecular ion peak [M]* or
protonated molecular ion peak [M+H]* at m/z
248 or 249, respectively. Fragmentation patterns
would likely show loss of the benzyl group or

cleavage of the piperidine ring.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for (R)-Benzyl 2-(aminomethyl)piperidine-1-

carboxylate is not widely published. However, a representative synthesis can be

conceptualized based on established methods for the preparation of chiral 2-substituted

piperidines and N-protection chemistry. A common route involves the stereoselective reduction
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of a corresponding 2-cyanopiperidine precursor, which itself can be derived from a chiral
starting material such as (R)-pipecolic acid.

Representative Synthesis Workflow

4 )
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((R)-Pipecolic Acid) (Ammonia, Coupling Agent (e.g., HATU, EDCI))
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Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Representative Experimental Protocol
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Step 1: Protection of (R)-Pipecolic Acid

Dissolve (R)-pipecolic acid in a suitable solvent system, such as a mixture of 1,4-dioxane
and water.

Cool the solution to 0°C in an ice bath.
Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C
and the pH between 9 and 10 by the concurrent addition of base.

After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours.

Acidify the reaction mixture with an acid like HCI to a pH of ~2.
Extract the product, N-Cbz-(R)-pipecolic acid, with an organic solvent such as ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the protected acid.

Step 2: Amide Formation

Dissolve the N-Cbz-(R)-pipecolic acid in an anhydrous aprotic solvent like dichloromethane
(DCM) or dimethylformamide (DMF).

Add a coupling agent, such as HATU or EDCI, and an amine base like diisopropylethylamine
(DIPEA).

Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room
temperature until completion (monitored by TLC or LC-MS).

Work up the reaction by washing with agueous solutions to remove excess reagents and
byproducts.

Extract the product, N-Cbz-(R)-pipecolinamide, and purify by column chromatography.
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Step 3: Dehydration to Nitrile

Dissolve the N-Cbz-(R)-pipecolinamide in an anhydrous solvent such as DCM or pyridine.
Cool the solution to 0°C.

Slowly add a dehydrating agent, for instance, trifluoroacetic anhydride (TFAA) or phosphorus
oxychloride (POCIs).

Allow the reaction to proceed at low temperature, then warm to room temperature.
Quench the reaction carefully with ice/water or a saturated bicarbonate solution.

Extract the product, N-Cbz-(R)-2-cyanopiperidine, and purify by column chromatography.

Step 4: Reduction to Primary Amine

Dissolve the N-Cbz-(R)-2-cyanopiperidine in an anhydrous ether solvent, such as
tetrahydrofuran (THF) or diethyl ether.

Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH4) in portions at
0°C.

After the addition, the reaction can be stirred at room temperature or gently refluxed to
ensure complete reduction.

Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide
solution.

Filter the resulting aluminum salts and wash the filter cake with an organic solvent.
Dry the filtrate and concentrate under reduced pressure.

Purify the final product, (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate, by silica gel
chromatography to yield the desired compound.

Biological and Medicinal Chemistry Context
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This compound is a versatile intermediate in the synthesis of biologically active molecules. Its
potential applications stem from the combined features of the piperidine scaffold and the
reactive primary amine.

Role in Neuroscience Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in
compounds targeting the central nervous system (CNS). It is present in numerous approved
drugs for neurological and psychiatric disorders. The general hypothesis is that the piperidine
moiety can orient functional groups in a specific 3D space to facilitate binding to
neurotransmitter receptors or transporters.

Further Chemical Modification Bindsto o (  Neurotransmitter Recey ptor Therapeutic Effect in
G”’BE"ZV‘ 2(aminomethypiperidine-1-carboxylate [ (e.g., acylation, alkylation) [B“m“ve Ligand (e.g., Dopamine, Serotonin, Sigma Receptors) Medulation of Neuronal Signaling Neurological/Psychiatric Disorders

Click to download full resolution via product page
Caption: Logical relationship for the use of the title compound in neuroscience.

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a starting material where the
aminomethyl group can be further functionalized to introduce pharmacophores that interact
with specific biological targets.[3]

Application as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACS) are heterobifunctional molecules that induce the
degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3
ubiquitin ligase, and a linker connecting them. The piperidine moiety is often incorporated into
PROTAC linkers to provide a degree of rigidity, which can be crucial for the formation of a
stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]
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Caption: Workflow for PROTAC assembly and its mechanism of action.

The aminomethyl group on the piperidine ring provides a convenient attachment point for either
the target protein ligand or the E3 ligase ligand during PROTAC synthesis.

Conclusion

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral building block with
considerable potential in the development of new therapeutics. While detailed experimental
data on the compound itself is sparse in the public domain, its structural motifs are well-
represented in neuroactive compounds and in the linker technology for PROTACs. The
representative synthesis and contextual information provided in this guide are intended to
support researchers in the design and execution of their studies involving this and related
molecules. It is imperative for researchers to conduct their own full experimental
characterization of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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